5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.
Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 5-chloro-2-methoxybenzoic acid to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential therapeutic agents for various diseases.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications as a pesticide or herbicide due to its chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and the benzamide structure play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-N-(2-chlorobenzyl)-2-methoxy-N-(3-phenylpropyl)benzenesulfonamide
Comparison:
- Structural Differences: The presence of different substituents on the benzamide structure and the thiadiazole ring can significantly affect the compound’s properties and reactivity.
- Unique Properties: 5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of the thiadiazole ring and the phenylpropyl group, which may confer specific binding properties and biological activities.
- Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct uses in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H18ClN3O2S |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-11-10-14(20)12-15(16)18(24)21-19-23-22-17(26-19)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,23,24) |
InChI Key |
FOAZBFNXYVTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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